3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-7-8(6-10(2,3)4)12-13(5)9(7)11/h6,11H2,1-5H3 |
InChI Key |
HQPYSOZQEPSWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1CC(C)(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrazole Synthesis with Modified Alkylation
A classical approach involves the Knorr pyrazole synthesis, where hydrazines react with 1,3-diketones. For 3-(2,2-dimethylpropyl)-substituted derivatives, the diketone precursor must incorporate the neopentyl group.
Procedure :
- Synthesis of 3-(2,2-Dimethylpropyl)-2,4-pentanedione :
- Cyclization with Methylhydrazine :
- Combine the diketone with methylhydrazine in ethanol under reflux (78°C, 12 hours). The reaction proceeds via enolate formation and intramolecular cyclization.
- Amine Functionalization :
Yield : 32–45% over three steps.
Limitations : Low regioselectivity in the cyclization step and competing side reactions during nitrosation reduce overall efficiency.
One-Pot N-Alkylation and Cyclization
Direct Amination Using O-(4-Nitrobenzoyl)hydroxylamine
A modern one-pot method reported by ACS avoids intermediate isolation. This approach leverages O-(4-nitrobenzoyl)hydroxylamine as an aminating agent and DMF as a solvent.
Procedure :
- Reagent Mixing :
- Combine 3,3-dimethylbutan-2-amine (1.0 mmol), 2,4-pentanedione (1.1 mmol), and O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol) in DMF.
- Thermal Cyclization :
- Workup and Purification :
- Extract with dichloromethane, wash with brine, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Advantages :
- Eliminates nitrosation-reduction steps.
- Reduces reaction time from >12 hours to 1.5 hours.
Mechanistic Insight :
The reaction proceeds via in situ formation of a hydroxylamine intermediate, which facilitates nucleophilic attack by the amine on the diketone, followed by cyclodehydration.
Solid-Phase Synthesis for High-Throughput Production
Wang Resin-Supported Strategy
A patent (WO2001012189A1) describes solid-phase synthesis for pyrazole derivatives, adaptable to the target compound.
Procedure :
- Resin Functionalization :
- Load Wang resin with Fmoc-protected 3-(2,2-dimethylpropyl)-4-methylpyrazole-5-carboxylic acid.
- Amine Coupling :
- Use HBTU/HOBt activation to conjugate the amine group at the 5-position.
- Cleavage and Deprotection :
- Treat with TFA/water (95:5) to release the compound from the resin.
Yield : ~50% with >90% purity.
Applications : Ideal for generating analogs for pharmacological screening.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Multi-Step Knorr Synthesis | 32–45% | >24 h | High | Moderate |
| One-Pot Amination | 44–46% | 1.5 h | Moderate | High |
| Solid-Phase Synthesis | ~50% | 48 h | High | Low |
Key Findings :
- The one-pot method offers the best balance of yield and efficiency but requires stringent temperature control.
- Solid-phase synthesis is limited by resin costs but valuable for parallel synthesis.
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycle vs. Aromatic Systems
- The target compound’s pyrazole ring contrasts with the naphthalimide core in the bromide analog . Pyrazoles are smaller and less conjugated, which may reduce π-π stacking interactions but enhance metabolic stability in drug design.
- The phosphoramidocyanidate in lacks aromaticity, relying on phosphorus-centered reactivity for biological activity (e.g., acetylcholinesterase inhibition).
Substituent Effects The neopentyl group (2,2-dimethylpropyl) appears in both the target compound and the phosphoramidocyanidate . The quaternary ammonium group in the bromide analog introduces ionic character, making it water-soluble and suitable for surfactant or fluorescent applications.
Functional Group Reactivity
- The amine group in the target compound allows for nucleophilic reactions (e.g., acylation, alkylation), whereas the phosphoramidocyanidate’s cyanide and phosphate groups enable covalent binding to biological targets .
Biological Activity
3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound of significant interest due to its unique chemical structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.28 g/mol. The compound features a pyrazole ring with dimethyl substitutions at the 1 and 4 positions and a branched alkyl group at the 3 position, contributing to its distinctive properties and biological activity .
Mechanisms of Biological Activity
Research indicates that this compound exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. It interacts with various biological targets, effectively inhibiting specific enzymes and receptors involved in pathogenic processes. This interaction likely occurs through binding to active sites on these targets, leading to altered biochemical pathways that can suppress microbial growth or disease progression .
Table 1: Summary of Biological Activities
Pharmacological Studies
Several studies have assessed the pharmacological potential of this compound. In vitro assessments have shown that it possesses good aqueous solubility and favorable plasma protein binding (PPB) characteristics. The compound has demonstrated medium to high clearance rates in human liver microsomes (HLMs) and rat hepatocytes (RHs), indicating its potential for further development in drug design .
Case Study: Efficacy Against Trypanosomiasis
A notable study focused on the activity against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. The compound exhibited a pEC50 value of 8.5 ± 0.14, indicating strong efficacy. Variants with different alkyl substitutions were tested, revealing that certain modifications could enhance or reduce potency. For instance, extending the alkyl chain improved activity compared to simpler analogs .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound sets it apart from similar compounds. Below is a comparison table highlighting key differences:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Dimethylpyrazole | Lacks branched alkyl group | Primarily studied for coordination chemistry |
| 1-Methyl-3-(2-methylpropyl)pyrazole | Similar alkyl substitution but different methylation pattern | Potential use in agrochemicals |
| 4-Methyl-1H-pyrazole | Simpler structure | Often used as a building block in organic synthesis |
Q & A
Q. What are the optimal synthetic routes for 3-(2,2-Dimethylpropyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization and substitution. A common approach is the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example:
- Key reagents : 2,2-dimethylpropyl hydrazine, methyl acetylacetone.
- Conditions : Acidic (e.g., HCl) or basic (e.g., triethylamine) media, reflux in methanol or ethanol .
- Critical factors : Temperature control (60–80°C) and stoichiometric ratios of reagents to minimize side products like pyrazole oxides or reduced derivatives .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- 1H/13C NMR : Identify characteristic peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and substituents (e.g., δ 1.2–1.5 ppm for dimethylpropyl methyl groups) .
- IR : Detect N-H stretches (~3300 cm⁻¹ for the amine) and C=N/C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 209 for C11H20N3) and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability is pH-dependent; acidic conditions may protonate the amine, altering reactivity .
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent oxidation or hydrolysis of the amine group .
Advanced Research Questions
Q. How does the substitution pattern (2,2-dimethylpropyl and methyl groups) influence reactivity in nucleophilic or electrophilic reactions?
The bulky 2,2-dimethylpropyl group sterically hinders electrophilic attack at the pyrazole ring’s 3-position, directing reactivity to the 5-amine. Methyl groups at positions 1 and 4 stabilize the ring via electron-donating effects, enhancing resistance to oxidation . Comparative studies with analogs (e.g., 3-phenyl derivatives) show reduced reaction rates in alkylation or acylation due to steric effects .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) across structural analogs?
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing dimethylpropyl with fluorophenyl) and test against specific targets (e.g., COX-2 for anti-inflammatory activity) .
- Dose-Response Studies : Use in vitro assays (e.g., MIC for antimicrobial activity, COX inhibition assays) to clarify potency thresholds and mechanism specificity .
Q. What computational methods (e.g., DFT, molecular docking) predict binding affinities to biological targets?
- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites. For example, the 5-amine’s lone pair may interact with enzyme active sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., bacterial DNA gyrase for antimicrobial activity). Validate with experimental IC50 values .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening to identify optimal catalysts (e.g., Pd/C for hydrogenation) .
- Data Validation : Cross-reference crystallographic data with computational models to resolve ambiguities in bond lengths/angles .
- Biological Assays : Prioritize target-specific assays (e.g., ELISA for cytokine profiling) over broad-spectrum screens to reduce false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
